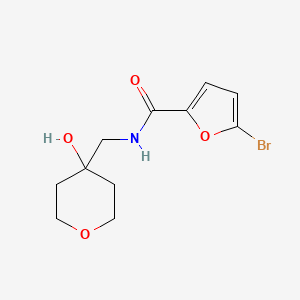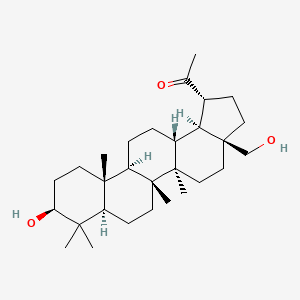
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a urea derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Cancer Research and Neurodegenerative Disorders
The synthesis of deuterium-labeled versions of urea derivatives, such as AR-A014418, highlights their potential applications in cancer research, pain management, and neurodegenerative disorders. These labeled compounds are utilized as internal standards for LC–MS analysis in pharmacokinetic studies, indicating their importance in drug development and disease understanding (Liang, Wang, Yan, & Wang, 2020).
Natural Source Derivatives
Research on urea derivatives isolated from natural sources, such as Pentadiplandra brazzeana, has unveiled new compounds and highlighted their occurrence in nature. This discovery opens up avenues for exploring natural compounds for various scientific applications, including potential therapeutic uses (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Neuroimaging and Psychiatric Disorders
The development and ex vivo evaluation of carbon-11 labeled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea for positron emission tomography (PET) studies underline the use of urea derivatives in neuroimaging, specifically targeting glycogen synthase kinase-3beta (GSK-3β). This application is crucial for understanding the brain's biochemistry in psychiatric disorders, although challenges in brain penetration highlight the complexity of designing effective imaging agents (Vasdev et al., 2005).
Optical and Material Sciences
Investigations into the optical properties of complexes involving urea derivatives, as demonstrated by the study on 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-(2-hydroxy-5-methoxybenzylidenehydrazino) thiazole, reveal their potential in material sciences. These studies focus on optical band gaps, refractive indices, and absorption properties, indicating the utility of such compounds in designing materials with specific optical characteristics (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
Antitumor Activity
Research on new derivatives containing pyrazoles with potential antitumor activity showcases the therapeutic potential of structurally related compounds. The development of these derivatives, using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate, underlines the ongoing efforts to discover new anticancer agents (Farghaly, 2010).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-16(15-5-3-4-6-17(15)21)20-18(22)19-11-13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUHVYFMNODSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2863087.png)



![N-[3-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)
![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)
![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)

![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2863105.png)
![{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2863106.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)
![2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2863110.png)